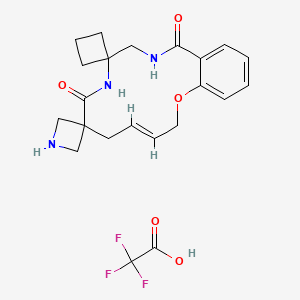

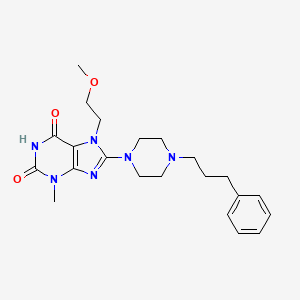

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

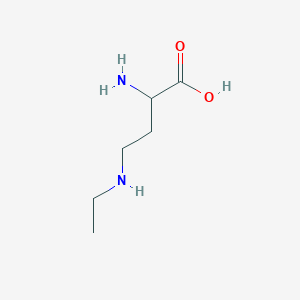

The compound is a complex organic molecule that contains a pyrazole ring, an oxadiazole ring, and a diphenylacetamide moiety. Pyrazoles are a class of compounds that have been widely described in the literature as chelating ligands . They are also well-known as important heterocyclic biologically active compounds, acting as antitumor , antiviral , anti-inflammatory anti-anxiety or antimicrobial agents.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies often involve evaluating the molecule’s stability, locating the reactive electrophile and nucleophile centers in the molecule, and observing its behavior against various strains .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine have been analyzed . These properties often include the compound’s form, molecular weight, and other relevant characteristics .Mécanisme D'action

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide binds to the pore region of the hERG potassium channel, blocking the flow of potassium ions through the channel. This leads to a decrease in the repolarizing current during the action potential, resulting in prolongation of the QT interval. The mechanism of action of this compound is highly selective for the hERG channel, and it does not significantly affect other ion channels or receptors.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects, primarily related to its inhibition of the hERG potassium channel. In addition to prolongation of the QT interval, this compound has been shown to cause a decrease in the action potential duration and an increase in the refractory period. These effects can lead to a decrease in the contractility of cardiac muscle and an increase in the risk of arrhythmias.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is its potency and selectivity for the hERG potassium channel. This makes it a valuable tool for assessing the cardiac safety of potential drug candidates. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity and yield. However, there are also some limitations to using this compound in lab experiments. Its effects on the hERG channel are highly specific, and it may not accurately reflect the effects of other ion channel blockers or drugs that affect cardiac function through other mechanisms. Additionally, the use of this compound in in vivo experiments may be limited by its poor solubility and bioavailability.

Orientations Futures

There are a number of future directions for research related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide. One area of interest is the development of new hERG channel blockers with improved selectivity and potency. Additionally, there is ongoing research into the role of the hERG channel in other physiological processes, such as insulin secretion and neuronal function. Finally, there is interest in developing new assays and screening methods for assessing the cardiac safety of potential drug candidates, including the use of this compound in combination with other ion channel blockers or drugs that affect cardiac function through other mechanisms.

Méthodes De Synthèse

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide involves the reaction of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid with 2,2-diphenylacetyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) and requires careful monitoring of reaction conditions to ensure high yield and purity of the final product.

Applications De Recherche Scientifique

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide has been extensively studied in the context of drug discovery and development. Its ability to selectively inhibit the hERG potassium channel makes it a valuable tool for assessing the cardiac safety of potential drug candidates. The hERG channel plays a critical role in regulating the repolarization of cardiac action potentials, and inhibition of this channel can lead to prolongation of the QT interval and potentially fatal arrhythmias. This compound has been used in a variety of assays to evaluate the hERG channel-blocking activity of new drug candidates, and its potency and selectivity make it a preferred tool for this purpose.

Safety and Hazards

Propriétés

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-14-13-17(25-26(14)2)20-23-24-21(28-20)22-19(27)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18H,1-2H3,(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUSVENADKBIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate](/img/structure/B2784460.png)

![3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2784462.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/no-structure.png)

![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)

![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide](/img/structure/B2784474.png)